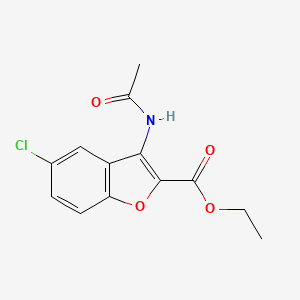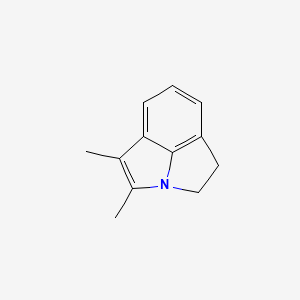
1,7-Dimethylene-2,3-dimethylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethylene-2,3-dimethylindole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, with two methyl groups and two methylene groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethylene-2,3-dimethylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . This method is advantageous due to its simplicity and high yield. Another method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolisation–N-alkylation sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylene-2,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-diones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1,7-Dimethylene-2,3-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-Dimethylene-2,3-dimethylindole involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Trimethylene-2,3-dimethylindole
- 1,3,5-Trimethylindole
- 2,3-Dimethylindole
Uniqueness
1,7-Dimethylene-2,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31401-55-5 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene |
InChI |
InChI=1S/C12H13N/c1-8-9(2)13-7-6-10-4-3-5-11(8)12(10)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
HMDZEAHDWNDDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCC3=C2C1=CC=C3)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


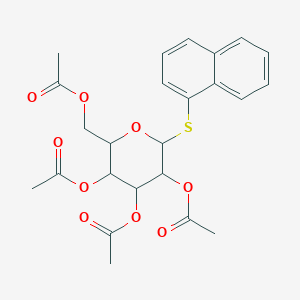
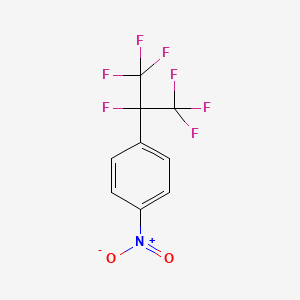
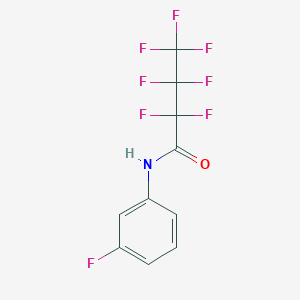
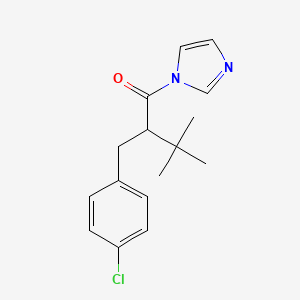
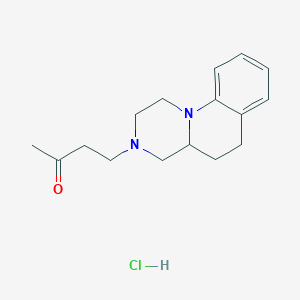
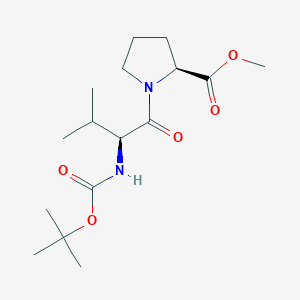
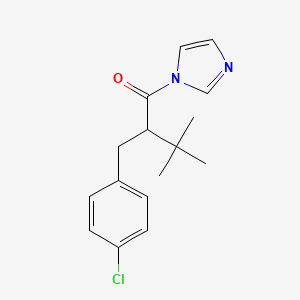
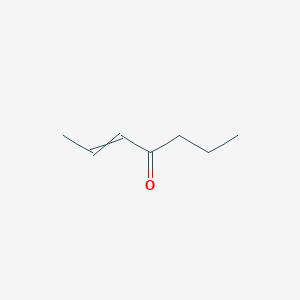
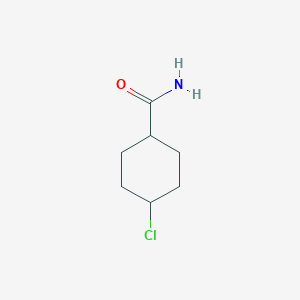
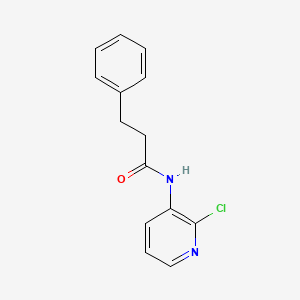
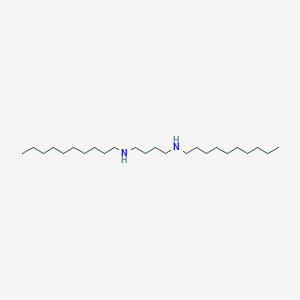

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
